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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published data on CP-465022
maleate, a selective non-competitive AMPA receptor antagonist. The information is intended for
researchers and professionals in the field of drug development to facilitate an objective
evaluation of its performance against relevant alternatives.

Executive Summary

CP-465022 is a potent and selective non-competitive antagonist of the a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 25 nM in rat cortical
neurons.[1][2][3][4] It has demonstrated robust anticonvulsant activity in preclinical models.
However, a critical point of differentiation from other AMPA receptor antagonists, such as YM-
90K and NBQX, is its lack of neuroprotective efficacy in models of cerebral ischemia.[4][5][6]
This guide summarizes the available quantitative data, details key experimental protocols, and
provides visual representations of the underlying biological pathways and experimental
workflows to aid in the critical assessment of CP-465022 maleate.

Data Presentation
In Vitro and In Vivo Potency

The following table summarizes the key potency and efficacy data for CP-465022 and its
comparators.
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In Vivo
Compound Target(s) IC50 / Ki Efficacy Reference
Model
AMPA Pentylenetetr  ED50: <10
IC50: 25 nM
Receptor ) azole- mg/kg (s.c.)
CP-465022 (rat cortical ] [L1[21[3][5]
(non- induced for complete
N neurons) ) ]
competitive) seizures (rat) protection
ED50: 11.9
mg/kg
Locomotor _
o (horizontal), [5]
Activity (rat)
6.6 mg/kg
(vertical)
AMPA/Kainat  Ki: 84 nM Audiogenic
_ ED50: 2.54
YM-90K e Receptor (AMPA), 2200  seizure ] [7]
” : . ma/kg (i.p.)
(competitive) nM (Kainate) (DBA/2 mice)
Significant
Amygdala- )
. suppression
kindled [8]
_ at 7.5-30
seizures (rat) ]
mg/kg (i.p.)
_ IC50: 0.15 ] ]
AMPA/Kainat Audiogenic
UM (AMPA), _ ED50: 7.17
NBQX e Receptor seizure ] [7]
- 4.8 uM ] mg/kg (i.p.)
(competitive) ] (DBA/2 mice)
(Kainate)
AMPA.-
evoked
ED50: ~32
neuronal ) [9]
pmol/kg (i.v.)

spike activity
(rat)

Neuroprotective Effects in Focal Cerebral Ischemia
(MCAO Model)

A key differentiator for CP-465022 is its performance in preclinical stroke models.
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Compound Dosing Regimen Outcome Reference
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Experimental Protocols

Synthesis of 3-(2-chlorophenyl)-2-[2-(6-
diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-
quinazolin-4-one (CP-465022)

While a detailed, step-by-step protocol for the synthesis of CP-465022 maleate from a publicly
available, peer-reviewed source remains elusive, the general synthesis of similar quinazolin-4-
one derivatives often involves the condensation of an N-acylanthranilic acid with an appropriate
amine, followed by further modifications. The synthesis of related quinazolinone structures has
been described in the literature, often employing methods such as microwave-assisted
synthesis to improve yields and reduce reaction times.[11][12][13] Researchers at Pfizer have
published on the structure-activity relationship of a series of 6-fluoro-3-(2-

chlorophenyl)quinazolin-4-ones, indicating the compound originated from their research
programs.[14]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model is commonly used to evaluate the anticonvulsant properties of novel compounds.

e Animals: Male Wistar rats are typically used.
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o Acclimation: Animals are allowed to acclimate to the housing conditions for at least one week
prior to the experiment.

e Drug Administration: CP-465022 or vehicle is administered subcutaneously (s.c.) at various
doses.

e PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected
intraperitoneally (i.p.) 30-60 minutes after the test compound administration.

o Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and
latency of characteristic seizure behaviors, such as myoclonic jerks, clonic convulsions, and
tonic-clonic seizures.

o Endpoint: The percentage of animals protected from each seizure type and the latency to the
first seizure are recorded.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used preclinical model of focal cerebral ischemia to assess the
neuroprotective potential of therapeutic agents.

e Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.qg., isoflurane).
e Surgical Procedure:

o A midline neck incision is made, and the common carotid artery (CCA), external carotid
artery (ECA), and internal carotid artery (ICA) are exposed.

o The ECA s ligated and coagulated.

o Afilament (e.g., a 4-0 nylon suture with a rounded tip) is introduced into the ICA through
an incision in the ECA stump.

o The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

e Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90
minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
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e Drug Administration: The test compound (e.g., YM-90K) is typically administered
intravenously at the time of reperfusion or at various time points post-occlusion.

» Neurological Assessment: Neurological deficit scores are evaluated at specific time points
after the procedure.

« Infarct Volume Measurement: At the end of the study, the brains are removed, sectioned, and
stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the
infarct volume.

Mandatory Visualization
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Caption: Mechanism of non-competitive AMPA receptor antagonism by CP-465022.

Experimental Workflow for Evaluating Anticonvulsant
Activity
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Caption: Workflow for assessing the anticonvulsant efficacy of CP-465022.

Experimental Workflow for MCAO Neuroprotection
Studies
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Caption: Workflow for evaluating neuroprotective effects in a rat MCAO model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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